![molecular formula C12H25NO5 B605459 Amino-PEG3-CH2CO2-t-butyl ester CAS No. 189808-70-6](/img/structure/B605459.png)
Amino-PEG3-CH2CO2-t-butyl ester
Overview
Description
Amino-PEG3-CH2CO2-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .
Molecular Structure Analysis
The molecular formula of Amino-PEG3-CH2CO2-t-butyl ester is C12H25NO5 . It has a molecular weight of 263.3 g/mol . The functional group is Amine/CH2CO2-t-butyl ester .Chemical Reactions Analysis
The amino group in Amino-PEG3-CH2CO2-t-butyl ester is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
Amino-PEG3-CH2CO2-t-butyl ester is a solid powder . It is soluble in DMSO . It should be stored dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .Scientific Research Applications
Drug Delivery Systems
“Amino-PEG3-CH2CO2-t-butyl ester” is used in the creation of drug delivery systems . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media, which is beneficial for drug delivery .
Synthesis of PROTACs
This compound is a PEG-based PROTAC linker and can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Bioconjugation
The amino group in “Amino-PEG3-CH2CO2-t-butyl ester” is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This makes it useful in bioconjugation, a process that involves attaching two or more biomolecules together.
Synthesis of Small Molecules
This compound can be used as a building block for the synthesis of small molecules . These small molecules can be used in various fields, including medicinal chemistry and chemical biology.
Synthesis of Biomolecule Conjugates
“Amino-PEG3-CH2CO2-t-butyl ester” can be used in the synthesis of conjugates of small molecules and/or biomolecules . These conjugates can be used in various research applications, including drug discovery and development.
Chemical Biology
This compound can be used to create tool compounds for chemical biology . These tool compounds can be used to study biological systems at the molecular level.
properties
IUPAC Name |
tert-butyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO5/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h4-10,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTHWLFOQWLZKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG3-CH2CO2-t-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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